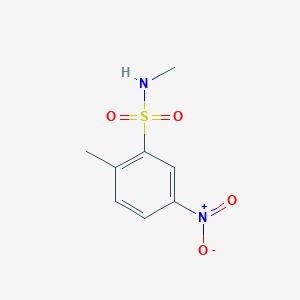

N,2-dimethyl-5-nitrobenzenesulfonamide

Description

Historical Context and Significance of the Sulfonamide Functional Group in Chemical Sciences

The history of sulfonamides is intrinsically linked with the dawn of modern chemotherapy. The discovery of Prontosil, the first commercially available antibacterial agent, in the 1930s by Gerhard Domagk, was a watershed moment in medicine. ambeed.comnih.govevitachem.com It was soon discovered that the active component of Prontosil was sulfanilamide, a simpler molecule containing the key sulfonamide functional group. ambeed.com This revelation unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives and establishing their role as the first class of broad-spectrum antibiotics, saving countless lives before the widespread availability of penicillin. google.comnih.gov

The significance of the sulfonamide group extends far beyond its antibacterial properties. The versatility of this functional group has allowed for its incorporation into a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. bldpharm.com In organic chemistry, the sulfonamide group is valued for its chemical stability and its ability to form crystalline derivatives, which aids in the purification and identification of compounds. nih.gov

Structural Classification and Unique Characteristics of Nitrobenzenesulfonamide Derivatives

Nitrobenzenesulfonamides are a subclass of sulfonamides characterized by the presence of one or more nitro groups on the benzene (B151609) ring. The position of the nitro group (ortho, meta, or para) relative to the sulfonamide moiety significantly influences the compound's electronic properties, reactivity, and ultimately its biological activity.

Rationale for Focused Research on N,2-Dimethyl-5-Nitrobenzenesulfonamide and Related Analogs

While extensive research has been conducted on the broader class of nitrobenzenesulfonamides, focused investigation into specific analogs like this compound is driven by the pursuit of tailored properties and novel applications. The rationale for studying this particular compound and its close relatives stems from several key areas:

Chemical Synthesis and Intermediate Potential: this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of reactive sites—the nitro group which can be reduced to an amine, and the sulfonamide group which can be further functionalized—makes it a versatile building block for creating diverse chemical libraries.

Medicinal Chemistry Exploration: The sulfonamide scaffold is a well-established pharmacophore. By introducing specific substituents like the methyl and nitro groups at defined positions on the benzene ring, researchers aim to modulate the compound's biological activity. Analogs of this compound are being investigated for their potential as antimicrobial and anticancer agents. For instance, related 2-methyl-5-nitrobenzenesulfonamide (B103893) derivatives have been used in the synthesis of inhibitors for cancer-related carbonic anhydrase and as novel deacetylase inhibitors for anti-tumor therapy. mdpi.comchemicalbook.com

Structure-Activity Relationship (SAR) Studies: The systematic study of analogs of this compound allows for the elucidation of structure-activity relationships. By comparing the biological activities of a series of related compounds, chemists can determine which structural features are essential for a desired effect, guiding the design of more potent and selective molecules.

Although detailed research findings on this compound are not extensively published in peer-reviewed literature, its availability from chemical suppliers for research purposes suggests its role as a key building block in ongoing discovery efforts. ambeed.combldpharm.com

Overview of Key Research Areas and Methodological Approaches

The study of this compound and its analogs encompasses several key research areas, employing a range of modern chemical and analytical techniques.

Synthesis and Characterization: The synthesis of this compound and related compounds typically involves the reaction of a corresponding sulfonyl chloride with an amine. For example, the synthesis of N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide involves treating 2-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline. bldpharm.com The resulting product is then purified and characterized using a suite of analytical methods.

Spectroscopic and Analytical Techniques: To confirm the structure and purity of these compounds, researchers rely on a variety of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized compound. nih.gov

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the sulfonamide and nitro groups. bldpharm.com

X-ray Crystallography: Provides precise information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 2-methyl-5-nitrobenzenesulfonamide reveals how molecules are linked by hydrogen bonds. nih.gov

The table below summarizes the key analytical techniques and their applications in the study of nitrobenzenesulfonamide derivatives.

| Analytical Technique | Information Obtained |

| NMR Spectroscopy | Detailed molecular structure and connectivity of atoms. |

| HPLC | Purity assessment and quantification. |

| LC-MS | Molecular weight confirmation and identification. |

| IR Spectroscopy | Presence of functional groups (e.g., -SO2NH-, -NO2). |

| X-ray Crystallography | Precise 3D molecular structure and intermolecular interactions. |

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)15(13,14)9-2/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSFUJMMCVWGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N,2 Dimethyl 5 Nitrobenzenesulfonamide

Established Synthetic Routes for the Core Benzenesulfonamide (B165840) Moiety

The foundational step in the synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide is the construction of the substituted benzenesulfonamide core. This is typically achieved through the reaction of a corresponding benzenesulfonyl chloride with an amine.

Synthesis from Substituted Benzenesulfonyl Chlorides and Amines

A primary and widely employed method for the formation of sulfonamides is the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. In the context of this compound, a key precursor is 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is synthesized by the sulfonation of p-nitrotoluene using chlorosulfonic acid. The reaction is typically carried out in an organic solvent such as chlorobenzene, dichloromethane (B109758), or trichloromethane. The weight ratio of p-nitrotoluene to chlorosulfonic acid is generally maintained between 1:1.2 and 1:1.5 to ensure efficient conversion. Following the sulfonation, the reaction mixture is worked up to isolate the 2-methyl-5-nitrobenzenesulfonyl chloride.

Once the sulfonyl chloride is obtained, it can be reacted with an amine to form the sulfonamide. For the synthesis of the parent 2-methyl-5-nitrobenzenesulfonamide (B103893), this involves a reaction with ammonia (B1221849) or a source of ammonia like ammonium (B1175870) carbonate. A ground mixture of 2-methyl-5-nitrobenzenesulfonyl chloride and ammonium carbonate can be heated to yield the desired sulfonamide, which is then purified by crystallization.

Alternatively, to directly synthesize this compound, 2-methyl-5-nitrobenzenesulfonyl chloride can be reacted with methylamine (B109427). This reaction is a direct and efficient route to the final product.

| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |

| p-Nitrotoluene | Chlorosulfonic acid, Dichloromethane | Not specified | Not specified | 2-Methyl-5-nitrobenzenesulfonyl chloride | Not specified |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Ammonium carbonate | Heat | Not specified | 2-Methyl-5-nitrobenzenesulfonamide | Not specified |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | Methylamine | Not specified | Not specified | This compound | Not specified |

Role of Specific Reaction Conditions and Catalysts

The efficiency and selectivity of sulfonamide synthesis are often influenced by the reaction conditions and the presence of catalysts. In the sulfonylation of p-nitrotoluene, the use of an excess of chlorosulfonic acid helps to drive the reaction to completion. The choice of solvent can also affect the reaction rate and ease of product isolation.

For the subsequent amination of the sulfonyl chloride, the reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. In the case of using ammonia or an amine as the nucleophile, the amine itself can act as the base. The temperature of the reaction is a critical parameter; while heat is often required to drive the reaction, excessive temperatures can lead to side reactions and decomposition of the product.

Alkylation Strategies for N-Substitution (e.g., N,N-Dimethylation)

To introduce the methyl group onto the nitrogen atom of the sulfonamide, various alkylation strategies can be employed. These methods range from direct alkylation to more specialized techniques like the Fukuyama alkylation.

Direct Alkylation Methods

Direct N-alkylation of a pre-formed sulfonamide is a common approach. For the synthesis of this compound, this would involve the methylation of 2-methyl-5-nitrobenzenesulfonamide. Common methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used in the presence of a base to deprotonate the sulfonamide nitrogen, making it nucleophilic. The choice of base is crucial to avoid side reactions; inorganic bases like potassium carbonate or cesium carbonate are often employed. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

| Substrate | Methylating Agent | Base | Solvent | Product | Yield (%) |

| N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Methyl iodide | Cesium carbonate | DMF | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Not specified for this specific reaction, but used in a multi-step synthesis. rroij.com |

Fukuyama Alkylation and its Variations for Nitrobenzenesulfonamides

The Fukuyama alkylation is a powerful method for the synthesis of secondary amines from primary amines via a 2-nitrobenzenesulfonamide (B48108) intermediate. This methodology can be adapted for the N-alkylation of sulfonamides. The process involves the initial formation of a 2-nitrobenzenesulfonamide, which is then alkylated under Mitsunobu conditions or with an alkyl halide in the presence of a weak base. The nitrobenzenesulfonyl group activates the nitrogen atom, facilitating its alkylation.

In the context of synthesizing this compound, one could envision a route where a primary amine is first treated with 2-methyl-5-nitrobenzenesulfonyl chloride. The resulting sulfonamide could then be subjected to methylation. A key advantage of the Fukuyama protocol is the mild conditions under which the subsequent deprotection of the nitrobenzenesulfonyl group can be achieved, typically using a thiol and a base, to yield the corresponding amine. While not a direct route to this compound itself (as the goal is not to deprotect to an amine), the principles of activating the sulfonamide nitrogen for alkylation are relevant. The use of a 2-nitrobenzenesulfonyl group, as in the Fukuyama reaction, renders the sulfonamide proton acidic enough to be deprotonated by mild bases, facilitating alkylation.

Nitration and Halogenation Reactions on Substituted Benzenesulfonamide Scaffolds

Further functionalization of the benzenesulfonamide scaffold can be achieved through electrophilic aromatic substitution reactions such as nitration and halogenation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the benzene (B151609) ring.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. For a substrate like N,2-dimethylbenzenesulfonamide, the methyl group is an ortho, para-director and the sulfonamide group is also generally considered to be an ortho, para-director, although its directing effect can be influenced by the N-substituents. However, the combination of these groups can lead to a mixture of products. A more controlled approach would be to introduce the nitro group at an earlier stage, as seen in the synthesis starting from p-nitrotoluene, which selectively yields the 2-methyl-5-nitro substitution pattern.

Halogenation of benzenesulfonamide scaffolds can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The catalyst polarizes the halogen molecule, increasing its electrophilicity. The position of halogenation is again determined by the directing effects of the existing substituents. For a molecule like this compound, the nitro group is a meta-director and deactivating, while the methyl and sulfonamide groups are ortho, para-directors and activating. The interplay of these directing effects would determine the final regiochemical outcome of the halogenation reaction.

| Reaction | Reagents | Conditions | Expected Outcome |

| Nitration | HNO₃, H₂SO₄ | Not specified | Introduction of a nitro group onto the aromatic ring, position dependent on directing groups. |

| Bromination | Br₂, FeBr₃ | Not specified | Introduction of a bromine atom onto the aromatic ring, position dependent on directing groups. |

| Chlorination | Cl₂, AlCl₃ | Not specified | Introduction of a chlorine atom onto the aromatic ring, position dependent on directing groups. |

Optimization of Synthetic Yields and Purity

The optimization of synthetic protocols for compounds like this compound is crucial for improving reaction efficiency and the quality of the final product. This process typically involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest yield and purity.

Key parameters that are often optimized include:

Reaction Temperature: The temperature can significantly influence the rate of reaction and the formation of byproducts. An optimal temperature is sought to ensure a reasonable reaction time while minimizing degradation or side reactions.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. A range of aprotic and protic solvents may be screened to find the most suitable one.

Stoichiometry of Reactants: Varying the molar ratio of the reactants, such as the amine to the sulfonyl chloride, can drive the reaction to completion and maximize the yield of the desired product.

Catalyst: In some cases, a catalyst may be used to enhance the reaction rate. The type and loading of the catalyst would be subject to optimization.

Reaction Time: The duration of the reaction is monitored to determine the point at which the maximum yield is achieved without significant product degradation.

Purification of the final product is another critical aspect of obtaining high-purity this compound. Common purification techniques for sulfonamides include recrystallization, which involves dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution. nih.gov Column chromatography is another effective method for separating the desired compound from byproducts and unreacted starting materials. acs.org The purity of the final compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. evitachem.com

The following interactive table provides an example of how different reaction parameters could be varied to optimize the yield of a sulfonamide synthesis.

| Experiment | Amine (equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 1.1 | 25 | Dichloromethane | 4 | 75 |

| 2 | 1.5 | 25 | Dichloromethane | 4 | 85 |

| 3 | 1.5 | 40 | Dichloromethane | 2 | 90 |

| 4 | 1.5 | 40 | Tetrahydrofuran | 2 | 88 |

Comparative Analysis of Different Synthetic Protocols

While a specific comparative analysis for the synthesis of this compound is not extensively documented in the literature, a general comparison of potential synthetic strategies can be made based on common organic synthesis principles. The primary difference in protocols would likely lie in the choice of reagents, solvents, and reaction conditions.

One potential protocol could involve the direct reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with methylamine in an organic solvent with a base to neutralize the HCl formed during the reaction. An alternative approach might involve a two-phase system where the reaction occurs at the interface of an aqueous and an organic layer.

A comparative analysis of these hypothetical protocols would consider several factors:

Reaction Conditions: The required temperature, pressure, and reaction time can impact the energy consumption and throughput of the synthesis. Milder reaction conditions are often favored for safety and cost-effectiveness.

Environmental Impact: The use of hazardous reagents or solvents and the generation of waste are important considerations. Greener synthetic routes that minimize environmental impact are increasingly sought after.

Scalability: A protocol that is easily and safely scalable from the laboratory to an industrial setting is highly desirable.

The following interactive table presents a hypothetical comparison of two different synthetic protocols for the formation of a sulfonamide.

| Parameter | Protocol A | Protocol B |

| Solvent | Dichloromethane | Toluene/Water (Biphasic) |

| Base | Triethylamine | Sodium Hydroxide |

| Temperature | Room Temperature | 80°C |

| Yield | 85% | 92% |

| Purity | 95% | 98% |

| Cost | Moderate | Low |

| Environmental Impact | Higher (chlorinated solvent) | Lower |

Advanced Spectroscopic and Structural Elucidation of N,2 Dimethyl 5 Nitrobenzenesulfonamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of N,2-dimethyl-5-nitrobenzenesulfonamide, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Spectral Assignments and Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three aromatic protons and the two methyl groups (N-methyl and aryl-methyl). The chemical shifts are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The strongly electron-withdrawing nitro (NO₂) and sulfonyl (SO₂NHCH₃) groups deshield the aromatic protons, shifting their resonances to a lower field (higher ppm).

Based on the 1,2,4-substitution pattern, the aromatic region would display a characteristic splitting pattern. The proton at the C-6 position, ortho to the nitro group, is expected to appear as a doublet. The proton at C-4, positioned between the sulfonyl and nitro groups, would likely be a doublet of doublets, and the proton at C-3, ortho to the methyl group, would be a doublet.

The alkyl protons are found at a higher field. The aryl-methyl group (at C-2) typically resonates around 2.3-2.6 ppm. The N-methyl group signal is anticipated to appear as a doublet due to coupling with the adjacent N-H proton.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-3, H-4, H-6) | ~8.0 - 8.8 | d, dd | Located at low field due to strong deshielding from NO₂ and SO₂ groups. Specific assignments require 2D NMR. |

| N-H | Variable | Broad singlet (q) | Chemical shift is dependent on solvent and concentration. May exhibit coupling to N-CH₃. |

| N-CH₃ | ~2.6 - 2.9 | d | Coupling with the N-H proton results in a doublet. |

| Ar-CH₃ (at C-2) | ~2.3 - 2.6 | s | A singlet in the upfield region, characteristic of a methyl group on an aromatic ring. |

Note: Predicted values are based on the analysis of analogous compounds such as 4-Nitro-N-(p-tolyl)benzenesulfonamide and N,4-dimethylbenzenesulfonamide. rsc.orgrsc.org

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides complementary information, revealing eight distinct signals for each unique carbon atom in this compound. The chemical shifts of the aromatic carbons are spread over a wide range, dictated by the nature of the attached substituent.

The carbons directly bonded to the electron-withdrawing nitro (C-5) and sulfonyl (C-1) groups are expected to be significantly deshielded, appearing at the lowest field in the aromatic region. The carbon attached to the methyl group (C-2) will also be downfield. The remaining aromatic carbons (C-3, C-4, C-6) will resonate at intermediate shifts. The two alkyl carbons, from the N-methyl and aryl-methyl groups, will appear at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-NO₂ (C-5) | ~148 - 151 | Ipso-carbon attached to the nitro group, highly deshielded. |

| C-SO₂ (C-1) | ~144 - 147 | Ipso-carbon attached to the sulfonamide group. |

| C-CH₃ (C-2) | ~135 - 138 | Ipso-carbon attached to the aryl-methyl group. |

| Aromatic CH (C-3, C-4, C-6) | ~120 - 130 | Chemical shifts are influenced by proximity to electron-withdrawing groups. |

| N-CH₃ | ~29 - 31 | Alkyl carbon signal in the upfield region. |

| Ar-CH₃ | ~20 - 22 | Alkyl carbon signal, typically upfield. |

Note: Predicted values are based on the analysis of analogous compounds such as N,N-dimethyl-4-nitrobenzenesulfonamide and various methylbenzenesulfonamides. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons, confirming their relative positions on the ring (e.g., H-3 with H-4, and H-4 with H-6). It would also confirm the coupling between the N-H proton and the N-methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning the signals of the protonated aromatic carbons (C-3, C-4, C-6) and the two methyl carbons by linking them to their already identified proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing long-range (typically 2-3 bond) correlations between protons and carbons. epfl.ch Key correlations for confirming the structure of this compound would include:

Correlations from the Ar-CH₃ protons to the aromatic carbons C-1, C-2, and C-3, confirming the position of the methyl group.

Correlations from the N-CH₃ protons to the sulfonamide-bearing carbon (C-1).

Correlations from the aromatic protons to neighboring carbons, which would definitively establish the 1,2,4-substitution pattern of the ring. For example, a correlation from H-6 to C-4 and C-5 would confirm its placement.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the functional groups present.

Infrared (IR) Spectroscopic Analysis of Functional Groups (S=O, NO₂, N-H)

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the sulfonyl, nitro, and amine groups.

SO₂ Group: The sulfonamide group gives rise to two very strong and distinct stretching bands: an asymmetric stretch (νas) typically found in the 1330-1370 cm⁻¹ region and a symmetric stretch (νs) in the 1150-1180 cm⁻¹ region. rsc.org

NO₂ Group: The nitro group also produces two strong characteristic absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1370 cm⁻¹. The symmetric stretch may sometimes overlap with the asymmetric stretch of the SO₂ group.

N-H Group: As a secondary sulfonamide, the molecule contains an N-H bond. The N-H stretching vibration is expected to appear as a moderate to strong band in the 3200-3300 cm⁻¹ range. udel.eduucla.edu The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching (ν) | 3200 - 3300 | Medium-Strong |

| NO₂ | Asymmetric Stretching (νas) | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretching (νs) | 1340 - 1370 | Strong |

| SO₂ | Asymmetric Stretching (νas) | 1330 - 1370 | Strong |

| SO₂ | Symmetric Stretching (νs) | 1150 - 1180 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary data to IR spectroscopy. nih.gov While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Consequently, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra, which may be weak in IR spectra.

For this compound, strong Raman signals are expected for the symmetric stretching vibrations of the NO₂ and SO₂ groups. nih.gov The aromatic ring vibrations, particularly the ring "breathing" modes, are also typically strong and provide information about the substitution pattern. researchgate.net The C-H stretching vibrations of the methyl groups and the aromatic ring will also be present. A comprehensive analysis combining both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The compound has a molecular formula of C₈H₁₀N₂O₄S, corresponding to a molecular weight of 230.24 g/mol . bldpharm.combldpharm.com In mass spectrometric analysis, this value is confirmed by the observation of the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺.

The fragmentation pattern of benzenesulfonamides under electron impact is influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. For this compound, fragmentation would likely be initiated by cleavage of the relatively weak sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Common fragmentation pathways for related sulfonamides involve the loss of the N-methyl group or the entire dimethylamino sulfonyl moiety. The presence of the nitro group and methyl group on the benzene ring will further direct fragmentation, potentially leading to characteristic ions corresponding to the toluenesulfonyl or nitrotoluene fragments. The stability of the molecular ion can be influenced by the substituents; for instance, in some N-substituted thienylidenamines, the intensity of the molecular ion peak decreases with bulkier N-substituents, suggesting lower stability. arkat-usa.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₄S |

| Molecular Weight | 230.24 g/mol bldpharm.combldpharm.com |

| Expected Molecular Ion (M⁺) | m/z 230.04 |

| Expected Protonated Ion [M+H]⁺ | m/z 231.05 |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not detailed in the available literature, extensive structural analysis has been performed on its close analog, 2-methyl-5-nitrobenzenesulfonamide (B103893), which differs by the substitution on the sulfonamide nitrogen (NH₂ vs. N(H)CH₃). The crystallographic data for this analog provides significant insight into the likely solid-state conformation and interactions. 2-Methyl-5-nitrobenzenesulfonamide crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈N₂O₄S nih.gov |

| Molecular Weight | 216.21 g/mol nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 4.9872 (4) nih.gov |

| b (Å) | 6.2814 (5) nih.gov |

| c (Å) | 28.557 (2) nih.gov |

| Volume (ų) | 894.60 (12) nih.gov |

| Z | 4 nih.gov |

The crystal structure of sulfonamides is heavily dictated by intermolecular interactions, particularly hydrogen bonds involving the sulfonamide group. mdpi.com In the analog, 2-methyl-5-nitrobenzenesulfonamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds between the amino and sulfonyl groups, forming layers parallel to the (001) plane. nih.govchemicalbook.com Each molecule is connected to adjacent ones, creating a chain, and these chains are further linked to neighboring chains running in opposite directions via N—H⋯O=S hydrogen bonds. nih.govresearchgate.net

The pattern of hydrogen bonding can vary significantly with substitution. For example, N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide forms inversion dimers through pairs of N—H⋯O(sulfonamide) hydrogen bonds. nih.gov In contrast, N-(2-methylphenyl)-2-nitrobenzenesulfonamide features intermolecular N–H⋯O(S) hydrogen bonds that link molecules into zigzag chains. nih.gov For the title compound, this compound, the presence of only one N-H proton would alter these patterns, though it would still allow for the formation of hydrogen-bonded chains or dimers.

Conformational analysis reveals the three-dimensional arrangement of the molecule, defined by key torsion angles. In the solid state of 2-methyl-5-nitrobenzenesulfonamide, the nitro group is twisted by 9.61 (2)° relative to the benzene ring. nih.govchemicalbook.com This slight twist is common in nitroaromatic compounds.

The orientation of the two aromatic rings in N-arylsulfonamides is another critical conformational feature. In N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, the molecule is twisted at the S—N bond with a torsion angle of 71.41 (18)°, and the dihedral angle between the planes of the benzene rings is 51.07 (8)°. nih.gov A similar conformation is seen in N-(2-methylphenyl)-2-nitrobenzenesulfonamide, which has an S-N torsion angle of 73.90 (26)° and a dihedral angle between the rings of 53.44 (14)°. nih.gov These values indicate a significantly non-planar conformation, which is a common feature of this class of compounds.

| Compound | Angle Description | Value (°) | Reference |

|---|---|---|---|

| 2-Methyl-5-nitrobenzenesulfonamide | Nitro group twist relative to benzene ring | 9.61 (2) | nih.govchemicalbook.com |

| N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | S—N Torsion Angle | 71.41 (18) | nih.gov |

| N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | Dihedral angle between benzene rings | 51.07 (8) | nih.gov |

| N-(2-Methylphenyl)-2-nitrobenzenesulfonamide | S—N Torsion Angle | 73.90 (26) | nih.gov |

| N-(2-Methylphenyl)-2-nitrobenzenesulfonamide | Dihedral angle between benzene rings | 53.44 (14) | nih.gov |

Substituents play a critical role in determining the crystal structure of benzenesulfonamides by influencing molecular conformation and intermolecular packing. The primary difference between the title compound and its analog, 2-methyl-5-nitrobenzenesulfonamide, is the N-methyl group. The replacement of a hydrogen atom with a methyl group on the sulfonamide nitrogen reduces the number of hydrogen bond donors from two to one. This fundamentally alters the hydrogen-bonding network, precluding the formation of the specific layered structures seen in the primary sulfonamide and favoring simpler chains or dimers.

The position of substituents on the aromatic rings also has a profound effect. Comparing N-(2-methylphenyl)-2-nitrobenzenesulfonamide with N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide shows that the addition of a second methyl group on the aniline (B41778) ring has only a minor impact on the S-N torsion angle and the dihedral angle between the rings. nih.govnih.gov However, the positioning of the nitro group is also crucial. The ortho-nitro group in these compounds can participate in intramolecular N—H⋯O hydrogen bonding, which helps to define the conformation around the S-N bond. nih.gov In the title compound, the nitro group is at the 5-position, which places it meta to the sulfonamide group, making such intramolecular interactions less likely and thus potentially allowing for greater conformational flexibility.

UV-Visible Spectroscopy and Electronic Properties (e.g., Nitro Group Chromophore)

The electronic properties and UV-Visible absorption of this compound are dominated by the nitrobenzene (B124822) moiety. The nitro group (—NO₂) is a strong electron-withdrawing group and acts as a powerful chromophore. libretexts.org Aromatic nitro compounds are known to absorb in the UV-Visible region due to electronic transitions within the conjugated π-system.

Specifically, the absorption is characterized by a weak n→π* transition, which occurs in aromatic nitro compounds at wavelengths around 330 nm. libretexts.org This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic ring. The polar character of the nitro group also results in a high dipole moment for the molecule. libretexts.org The exact position (λ_max) and intensity (molar absorptivity) of the absorption bands can be influenced by the solvent polarity and the presence of other substituents on the ring. The methyl group, being a weak electron-donating group, would be expected to have a minor bathochromic (red shift) effect on the absorption maximum.

| Property | Description |

|---|---|

| Primary Chromophore | Nitro group (—NO₂) on the benzene ring |

| Key Electronic Transition | n→π* libretexts.org |

| Approximate Absorption Region | ~330 nm for nitrobenzene derivatives libretexts.org |

| Effect of Nitro Group | Strong electron-withdrawing; enhances dipole moment libretexts.org |

Chemical Reactivity and Derivatization Strategies of N,2 Dimethyl 5 Nitrobenzenesulfonamide

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity, both at the nitro group itself and on the aromatic ring to which it is attached.

The most fundamental transformation of the aromatic nitro group is its reduction to a primary amine (aniline derivative). This conversion is a high-yield and widely used reaction in synthetic chemistry, providing a gateway to a vast array of further functionalizations. The resulting compound, 5-amino-N,2-dimethylbenzenesulfonamide, is a valuable building block for introducing the sulfonamide moiety into more complex structures.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule.

Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient for both aromatic and aliphatic nitro groups. May also reduce other functional groups like alkenes or alkynes. |

| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective for nitro groups. Often used when dehalogenation of aryl halides is a concern. |

| Fe / Acid | Iron metal in acidic medium (e.g., acetic acid, HCl) | A classic and mild method that tolerates many other reducible groups. |

| SnCl₂ | Tin(II) chloride | Provides a mild reduction, often used when other sensitive groups are present. |

Once formed, the amino group of 5-amino-N,2-dimethylbenzenesulfonamide can undergo numerous subsequent reactions, including diazotization to form diazonium salts (which are precursors to halides, nitriles, and other groups via Sandmeyer reactions), acylation to form amides, and alkylation to form secondary or tertiary amines.

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. Substituents are classified as either activating (increasing the rate of reaction compared to benzene) or deactivating (decreasing the rate). They also direct incoming electrophiles to specific positions (ortho, meta, or para).

The aromatic ring of N,2-dimethyl-5-nitrobenzenesulfonamide has three substituents to consider:

-CH₃ (at C-2): An alkyl group, which is a weak activating group and an ortho, para-director.

-NO₂ (at C-5): A nitro group, which is a strong deactivating group and a meta-director. uoanbar.edu.iqyoutube.com

-SO₂NHCH₃ (at C-1): A sulfonamide group, which is a strong deactivating group and a meta-director. msu.edu

Directing Effects of Substituents on the Aromatic Ring

The directing effects of the substituents determine the position of any potential substitution.

The -CH₃ group at C-2 directs to positions 3 (ortho) and 6 (para).

The -SO₂NHCH₃ group at C-1 directs to positions 3 and 5 (meta).

The -NO₂ group at C-5 directs to positions 1 and 3 (meta).

All three groups direct towards position C-3. Therefore, despite the ring's low reactivity, any electrophilic substitution that does occur would be overwhelmingly directed to the C-3 position.

Reactivity at the Methyl Group on the Benzene Ring

The methyl group attached to the benzene ring at the C-2 position is a benzylic carbon. Benzylic positions exhibit unique reactivity due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates through resonance. chemistrysteps.com

Two primary transformations are characteristic of benzylic methyl groups:

Oxidation: Under strong oxidizing conditions, the benzylic methyl group can be oxidized to a carboxylic acid. While the electron-deficient nature of the ring in this compound makes this oxidation more difficult than for toluene, it can be achieved with powerful reagents. For the analogous compound 2,4-dinitrotoluene, oxidation to the corresponding benzoic acid has been accomplished using reagents like vanadium pentoxide (V₂O₅) or manganese dioxide (MnO₂) in sulfuric acid at elevated temperatures. google.com In biological systems, cytochrome P450 enzymes can oxidize the methyl group of dinitrotoluenes to a benzyl (B1604629) alcohol. nih.govnih.gov

Free-Radical Halogenation: The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to free-radical halogenation. nih.gov This reaction is typically initiated by UV light or a radical initiator. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is the reagent of choice for selectively brominating the benzylic position to yield 2-(bromomethyl)-N-methyl-5-nitrobenzenesulfonamide, which is a versatile synthetic intermediate itself. youtube.com

Regioselective Modifications and Synthetic Scope

The synthetic utility of this compound is significantly enhanced by the ability to introduce new functionalities in a regioselective manner. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The methyl group at the 2-position is an ortho-, para-director, while the nitro group at the 5-position is a meta-director. The N,N-dimethylsulfamoyl group is also a meta-director. This combination of directing effects channels incoming electrophiles to specific positions on the benzene ring, allowing for controlled derivatization.

While specific studies on the regioselective modifications of this compound are not extensively documented, the reactivity of the closely related 2-methyl-5-nitrobenzenesulfonamide (B103893) provides valuable insights. For instance, the core structure of 2-methyl-5-nitrobenzenesulfonamide has been successfully utilized as a building block for more complex molecules. In one notable synthetic pathway, N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide is first synthesized and then serves as a precursor for the creation of chalcone (B49325) derivatives. These chalcones, in turn, are key intermediates in the synthesis of various heterocyclic compounds, demonstrating the broad synthetic scope of this chemical scaffold.

The following table outlines the synthesis of a key intermediate, which highlights the derivatization potential of the 2-methyl-5-nitrobenzenesulfonamide core.

Table 1: Synthesis of N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide

| Reactants | Reagents and Conditions | Product |

|---|---|---|

| 4-chloroaniline, 1-(4-hydroxyphenyl)ethanone | 1-naphthoic acid, copper metal (catalyst) | 1-(4-(4-aminophenoxy)phenyl)ethanone |

| 1-(4-(4-aminophenoxy)phenyl)ethanone, 4-nitrotoluene-2-sulfonyl chloride | Condensation | N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide |

This intermediate can then undergo further reactions, such as Claisen-Schmidt condensation with various substituted aldehydes, to yield a library of chalcone derivatives. This highlights the synthetic accessibility of a wide range of compounds starting from a 2-methyl-5-nitrobenzenesulfonamide core.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The structural framework of this compound and its derivatives is particularly amenable to cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds. The presence of reactive functional groups allows for intramolecular reactions to construct new ring systems.

A prominent example of this is the synthesis of 1,5-benzothiazepines. Chalcones derived from 2-methyl-5-nitrobenzenesulfonamide can react with 2-aminothiophenol (B119425) in the presence of a base like piperidine (B6355638) to yield 2-methyl-5-nitro-N-{4'-[4-aryl-1",5"-benzothiazepines]-phenyl}benzenesulfonamides. orientjchem.org This reaction proceeds through a Michael addition of the thiol to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and dehydration to form the seven-membered benzothiazepine (B8601423) ring.

Table 2: Synthesis of 1,5-Benzothiazepine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 2-methyl-5-nitrobenzenesulfonamide chalcones | 2-aminothiophenol | Piperidine | 2-methyl-5-nitro-N-{4'-(4-aryl-1",5"-benzothiazepine)-phenyl}benzenesulfonamide |

Furthermore, the chalcone intermediates can be utilized in the synthesis of other heterocyclic systems. For example, condensation with hydroxylamine (B1172632) hydrochloride leads to the formation of 4,5-dihydroisoxazole derivatives. researchgate.net This reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Table 3: Synthesis of 4,5-Dihydroisoxazole Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 2-methyl-5-nitrobenzenesulfonamide chalcones | Hydroxylamine hydrochloride | 2-methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide |

Another important cyclization strategy involves the transformation of the 2-methylbenzenesulfonamide core into saccharin (B28170) (1,2-benzisothiazol-3-one 1,1-dioxide) and its derivatives. While direct cyclization of this compound to a saccharin derivative is not explicitly detailed in the available literature, the general synthetic routes to saccharins often involve the oxidation of the 2-methyl group to a carboxylic acid, followed by intramolecular cyclization with the sulfonamide nitrogen. researchgate.net The N-methyl group in the target compound would result in an N-substituted saccharin derivative. These saccharin scaffolds can be further functionalized, for instance, through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create diverse libraries of novel compounds. mdpi.comnih.govresearchgate.net

The reactivity of the nitro group also presents opportunities for the construction of fused heterocyclic systems. For example, reduction of the nitro group to an amine would introduce a new nucleophilic center that could participate in intramolecular cyclization reactions with other functional groups on the molecule or with externally added reagents, leading to the formation of various benzo-fused nitrogen heterocycles.

Computational Chemistry and Molecular Modeling Studies of N,2 Dimethyl 5 Nitrobenzenesulfonamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for determining molecular structure, vibrational frequencies, and electronic properties. mkjc.innih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable. nih.govmdpi.com For N,2-dimethyl-5-nitrobenzenesulfonamide, the electron-withdrawing nitro group and the sulfonamide moiety significantly influence the energies of these orbitals.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.15 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -3.42 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

Note: Data are representative values derived from DFT calculations on structurally similar compounds.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across a molecule, identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue denotes regions of electron deficiency (positive potential, prone to nucleophilic attack). nih.gov In this compound, the most negative regions (red) are localized around the oxygen atoms of the nitro and sulfonyl groups, making them primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential (blue) is typically found around the hydrogen atoms, particularly the amide proton.

Molecules are dynamic entities that can exist in various spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the most stable conformers (those at energy minima) and to understand the energy barriers that separate them, collectively defining the molecule's energetic landscape. elifesciences.orgnih.gov For this compound, significant conformational freedom exists due to rotation around the S-N and S-C single bonds. The relative orientation of the nitro-substituted phenyl ring and the N-methyl group can lead to several distinct, stable conformers. Computational studies can map this landscape, revealing the thermodynamically preferred structures and the flexibility of the molecule, which is crucial for its interaction with biological receptors.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Torsion Angle (C-S-N-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A | 75° | 0.00 | Global Minimum |

| Conformer B | -65° | 1.25 | Local Minimum |

Note: Values are illustrative, representing a typical energetic landscape for sulfonamides.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mkjc.innih.gov It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effect through second-order perturbation theory. wisc.edu These interactions, such as the delocalization of a lone pair (n) into an antibonding orbital (σ* or π*), are key to understanding hyperconjugation and resonance effects that contribute to molecular stability. In this compound, significant stabilization arises from the delocalization of lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds and the aromatic ring.

Table 3: Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) on SO₂ | σ*(S-N) | 5.8 | Lone Pair Delocalization |

| LP(N) on Amide | σ*(S-Caromatic) | 4.2 | Hyperconjugation |

Note: E(2) represents the stabilization energy. Data are representative based on NBO analyses of similar aromatic nitro compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The sulfonamide functional group is a well-known pharmacophore found in drugs that target enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. evitachem.com Molecular docking simulations of this compound into the active site of a human carbonic anhydrase isoform, for example, can predict its preferred binding pose and estimate its binding affinity. The simulation would likely show the sulfonamide group coordinating with the zinc ion in the enzyme's active site, a characteristic interaction for sulfonamide inhibitors. The nitro-substituted phenyl ring would occupy a hydrophobic pocket, while other parts of the molecule would form additional interactions with nearby amino acid residues.

Table 4: Molecular Docking Results for this compound with Human Carbonic Anhydrase II

| Parameter | Value | Unit |

|---|---|---|

| Binding Energy | -8.5 | kcal/mol |

| Inhibition Constant (Ki, predicted) | 150 | nM |

Note: These are hypothetical results typical for sulfonamide inhibitors of carbonic anhydrase.

Table 5: Predicted Non-Covalent Interactions between this compound and Carbonic Anhydrase II Active Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Sulfonyl Oxygen | Thr199 (Side Chain -OH) | 2.8 |

| Hydrogen Bond | Sulfonyl Oxygen | Thr199 (Backbone N-H) | 3.1 |

| Coordination | Sulfonamide Nitrogen | Zn²⁺ Ion | 2.1 |

| Hydrophobic | Phenyl Ring | Val121, Leu198 | - |

Note: Interaction details are illustrative of a plausible binding mode.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the physical movements of atoms and molecules over time. This technique is crucial for assessing the stability of a ligand when it is bound to a protein's active site. For a potential drug candidate, a stable interaction with its target protein is often a prerequisite for efficacy.

In the context of this compound, MD simulations would be employed to analyze the dynamics of its complex with a given protein target. The simulation would track the trajectory of each atom in the system, governed by the principles of classical mechanics. Key parameters analyzed during these simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of intermolecular interactions like hydrogen bonds.

Table 1: Key Parameters in MD Simulation Analysis

| Parameter | Description | Significance for Stability Assessment |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the ligand and protein in a given timeframe, compared to a reference structure. | A low and stable RMSD value over the simulation time suggests that the ligand remains in its initial binding pose and the complex is stable. |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. | Lower RMSF values for the ligand and the binding site residues indicate less mobility and a more stable binding interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation. | The consistent presence of key hydrogen bonds is a strong indicator of a stable and specific ligand-protein interaction. |

While specific MD simulation studies on this compound are not widely available in public literature, the methodology remains a standard and vital step in the computational evaluation of such compounds. The insights gained would be critical in predicting how strongly and for how long the compound might bind to a biological target, a key determinant of its potential biochemical activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Series of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govnih.gov

For a series of derivatives of this compound, a QSAR study would involve several key steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of atoms | Basic information about the molecule's composition. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the connectivity and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity. |

A successful QSAR model for this compound derivatives would provide a clear roadmap for structural modifications to enhance a desired biological effect, accelerating the process of lead optimization in drug discovery. nih.gov

In Silico Prediction of Biochemical Parameters

Beyond stability and activity prediction, computational methods can also forecast various biochemical parameters of a molecule. These in silico predictions are valuable for prioritizing compounds for further experimental testing, saving significant time and resources.

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its protein target. Accurate prediction of binding affinity is a central goal of computational drug design.

Several computational methods can be used to estimate the binding affinity of this compound to a specific protein target. These range from relatively fast and less accurate molecular docking scoring functions to more computationally intensive and accurate methods like free energy calculations.

Table 3: Methods for In Silico Binding Affinity Prediction

| Method | Description | Relative Computational Cost | Relative Accuracy |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor and provides a score to estimate binding affinity. | Low | Low to Medium |

| MM/PBSA and MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) Calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. | Medium | Medium |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Rigorous methods based on statistical mechanics that calculate the free energy difference between two states (e.g., bound vs. unbound). | High | High |

For this compound, these methods would be used to rank its binding affinity against a panel of potential protein targets or to compare its affinity to that of other related compounds. The nitro group and dimethyl substitutions on the benzenesulfonamide (B165840) core are expected to influence its binding properties through specific electronic and steric interactions. For instance, the N,N-dimethyl groups can affect hydrogen-bonding capacity and metabolic stability, which in turn influences binding affinity. These predictions, while not replacing experimental measurement, are instrumental in guiding the early stages of research by identifying the most promising ligand-protein interactions to explore experimentally.

Investigation of Biological Activities in Vitro and in Silico

Enzyme Inhibition Studies (in vitro biochemical assays)

In vitro biochemical assays are standard procedures for determining the potential of a compound to inhibit the catalytic activity of specific enzymes. These studies are crucial for drug discovery and understanding the compound's mechanism of action. However, no specific data for N,2-dimethyl-5-nitrobenzenesulfonamide was found in the reviewed literature for the following enzyme targets.

Carbonic Anhydrase Inhibition (CAIs)Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.nih.govThe sulfonamide group is a classic zinc-binding function utilized in the design of many CA inhibitors.nih.govThe inhibitory mechanism typically involves the binding of the deprotonated sulfonamide nitrogen to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule.nih.govInhibition is often measured using a stopped-flow CO2 hydrase assay, which determines the inhibition constant (Kᵢ) of the compound against various CA isoforms, such as the cytosolic hCA I and II or the tumor-associated hCA IX and XII.nih.govmdpi.com

Despite the structural relevance of this compound as a sulfonamide, no studies detailing its Kᵢ values or inhibitory activity against any carbonic anhydrase isoforms were identified.

Urease InhibitionUrease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a significant increase in local pH.nih.govInhibition of this enzyme is a key target for treating infections by ureolytic bacteria, such as Helicobacter pylori.nih.govUrease inhibition assays measure the reduction in ammonia production, often through colorimetric methods, to determine the inhibitory concentration (IC₅₀) of a compound.nih.govKnown inhibitors include urea analogs, hydroxamic acids, and phosphorodiamidates.mdpi.comnih.gov

No research findings were available regarding the urease inhibitory activity or IC₅₀ value for this compound.

Deacetylase InhibitionHistone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, playing a critical role in the epigenetic regulation of gene expression.nih.govHDAC inhibitors are investigated primarily as anticancer agents.nih.govIn vitro assays for HDAC inhibition typically measure the enzymatic activity on a fluorogenic substrate to determine the IC₅₀ of a test compound.nih.govVarious chemical classes, including benzamides and hydroxamic acids, are known to be HDAC inhibitors.nih.gov

The scientific literature reviewed contained no information on the evaluation of this compound as a deacetylase inhibitor.

Protease InhibitionProteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.nih.govThey are involved in numerous physiological processes, making them targets for various diseases.nih.govProtease inhibition assays can be performed using several methods, including those based on resonance energy transfer or diffusion plate assays with a protein substrate like casein, to quantify the inhibitory potential of a compound.nih.govnih.gov

No data from in vitro biochemical assays on the protease inhibition activity of this compound could be located.

Antimicrobial Activity Evaluation (in vitro assays)

In vitro assays are fundamental for determining the ability of a compound to inhibit the growth of or kill microorganisms. These evaluations typically involve standardized methods to ensure reproducibility.

Antibacterial Spectrum and Efficacy against Specific StrainsThe antibacterial activity of a compound is commonly assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.nih.govThe efficacy can be tested against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The introduction of a nitro group into organic compounds has, in some cases, been shown to enhance antimicrobial activity.researchgate.net

However, no specific studies were found that evaluated the antibacterial spectrum or MIC values of this compound against any bacterial strains.

Antitrichomonal Activity

Trichomonas vaginalis, a protozoan parasite, is the causative agent of trichomoniasis, a prevalent sexually transmitted infection. The investigation into the antitrichomonal activity of novel compounds is crucial for the development of new therapeutic options, especially in light of emerging resistance to standard drugs.

To date, no specific studies on the in vitro or in silico antitrichomonal activity of this compound have been reported. Should such research be undertaken, it would likely involve assays to determine the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) against T. vaginalis trophozoites. Computational docking studies could also be employed to predict potential interactions with key parasitic enzymes.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. The search for new antimycobacterial agents is a priority in combating drug-resistant strains.

There is currently no available data from in vitro or in silico studies concerning the antimycobacterial activity of this compound. Future investigations would typically involve determining the MIC of the compound against various strains of Mycobacterium, including M. tuberculosis H37Rv, using methods such as the broth microdilution assay.

Antiproliferative Activity (in vitro cell-based assays)

The evaluation of a compound's ability to inhibit cell growth is a cornerstone of anticancer drug discovery. This is typically assessed through a variety of in vitro cell-based assays.

Cytotoxicity against Cancer Cell Lines (e.g., HeLa cells)

No specific research has been published detailing the cytotoxic effects of this compound on cancer cell lines, such as the human cervical cancer cell line, HeLa. A standard approach to determine cytotoxicity involves the use of assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and provides an indication of cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical Data Table for Cytotoxicity of this compound against HeLa Cells (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) |

|---|---|---|---|

| HeLa | This compound | 24 | Data not available |

| HeLa | This compound | 48 | Data not available |

| HeLa | This compound | 72 | Data not available |

Selectivity in Cell Models (e.g., vs. non-tumorigenic cells)

An essential aspect of anticancer drug development is the selectivity of a compound, meaning its ability to preferentially target cancer cells over healthy, non-tumorigenic cells. This is often evaluated by comparing the cytotoxicity of the compound in cancer cell lines versus normal cell lines (e.g., human fibroblasts).

There are no published studies on the selectivity of this compound. Such an investigation would involve parallel cytotoxicity assays on both cancerous and non-cancerous cell lines to determine a selectivity index (SI).

Mechanisms of Cell Growth Inhibition (e.g., mitotic inhibitors)

Understanding the mechanism by which a compound inhibits cell growth is crucial for its development as a therapeutic agent. One common mechanism is the disruption of mitosis, the process of cell division.

No research has been conducted to determine the mechanism of cell growth inhibition for this compound, including whether it acts as a mitotic inhibitor. Investigating this would involve techniques such as flow cytometry to analyze the cell cycle distribution of treated cells and immunofluorescence microscopy to observe the effects on the mitotic spindle.

Antiviral Activity (in vitro assays)

The discovery of new antiviral agents is critical for managing and treating viral infections. In vitro assays are the first step in identifying compounds with potential antiviral activity.

There is no information available in the scientific literature regarding the in vitro antiviral activity of this compound. To assess this, the compound would be tested against a panel of viruses in appropriate host cell lines. The assays would measure the reduction in viral replication, typically quantified by plaque reduction assays or quantitative polymerase chain reaction (qPCR), to determine the effective concentration (EC50).

Inhibition of Viral Targets (e.g., influenza A virus)

Benzenesulfonamide (B165840) derivatives have been identified as potential inhibitors of the influenza A virus. Research indicates that compounds within this chemical class can target the virus at an early stage of its replication cycle. nih.govnih.gov One specific benzenesulfonamide derivative, RO5464466, was found to inhibit the influenza H1N1 virus by targeting its hemagglutinin (HA), a crucial protein for viral entry into host cells. nih.gov This inhibition of HA-mediated fusion dramatically reduced the production of progeny viruses. nih.gov

Another study on a series of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide derivatives demonstrated antiviral activity against multiple influenza strains, including A (H1N1, H3N2, H5N1) and B viruses. nih.gov Time-of-addition studies suggested that these compounds likely interfere with virus adsorption or penetration into the host cell. nih.gov The antiviral potencies of these derivatives were found to be comparable to ribavirin. nih.gov

The effectiveness of these related compounds against various influenza A strains is detailed in the table below.

| Compound Derivative | Influenza A (H1N1) EC₅₀ (µg/mL) | Influenza A (H3N2) EC₅₀ (µg/mL) | Influenza A (H5N1) EC₅₀ (µg/mL) | Influenza B EC₅₀ (µg/mL) |

| SPIII-5H | 2.7 - 5.2 | 13.8 - 26.0 | 3.1 - 6.3 | 7.7 - 11.5 |

| 5-chloro (SPIII-5Cl) | 2.7 - 5.2 | 13.8 - 26.0 | 3.1 - 6.3 | 7.7 - 11.5 |

| 5-bromo (SPIII-5Br) | 2.7 - 5.2 | 13.8 - 26.0 | 3.1 - 6.3 | 7.7 - 11.5 |

| 5-methyl (SPIII-5Me) | 2.7 - 5.2 | 13.8 - 26.0 | 3.1 - 6.3 | 7.7 - 11.5 |

| N-acetyl (SPIII-NA) | 2.7 - 5.2 | 13.8 - 26.0 | 3.1 - 6.3 | 7.7 - 11.5 |

| EC₅₀ (50% effective concentration) values were determined in cytopathic effect (CPE) inhibition assays. nih.gov |

Anti-inflammatory Properties (in vitro assessment)

The anti-inflammatory potential of benzenesulfonamide derivatives has been evaluated using various in vitro models. A common method involves assessing the compound's ability to inhibit protein denaturation, a process implicated in inflammation. mdpi.com In studies on related sulfonamide compounds, a concentration-dependent inhibition of both egg albumin and bovine serum albumin denaturation was observed, indicating potential anti-inflammatory and cytoprotective activity. mdpi.com

The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govnih.gov The development of compounds that can dually inhibit both COX and 5-LOX is an active area of research to create more effective anti-inflammatory agents with potentially fewer side effects. nih.gov

Mechanistic Studies on Specific Biological Targets (in vitro biochemical level)

Interaction with Specific Proteins or Enzymes

At the biochemical level, the anti-inflammatory effects of sulfonamide-containing compounds are often attributed to their direct interaction with and inhibition of specific enzymes. The cyclooxygenase enzymes, particularly the inducible isoform COX-2, are major targets. nih.gov Elevated levels of COX-2 are associated with inflammation and cancer. nih.gov

Structural and mutagenesis studies have provided insights into how these inhibitors bind to the COX active site. Some acidic non-steroidal anti-inflammatory drugs (NSAIDs) interact with Arg-120 of the enzyme. nih.govresearchgate.net However, another binding mode has been identified, particularly for arylsulfonamides, which involves insertion into a side pocket of the COX-2 active site. nih.govresearchgate.net Furthermore, interactions with key amino acid residues such as Tyr-385 and Ser-530 have been shown to be critical for the inhibitory activity of certain compounds, representing a binding mechanism that does not involve the salt bridge with Arg-120. nih.govresearchgate.net

Beyond the COX enzymes, 5-lipoxygenase (5-LOX) is another important target for anti-inflammatory sulfonamides. nih.gov Inhibition of 5-LOX blocks the pathway for leukotriene biosynthesis, thereby reducing inflammation. nih.gov

Structure-Activity Relationship (SAR) Analysis based on In Vitro Data

Structure-activity relationship (SAR) analysis helps to understand how the chemical structure of a compound influences its biological activity. For benzenesulfonamide derivatives, SAR studies have provided valuable information for designing more potent molecules.

Role As a Chemical Scaffold and Synthetic Intermediate

Applications in Solid-Phase Synthesis

While specific literature detailing the use of N,2-dimethyl-5-nitrobenzenesulfonamide in solid-phase synthesis is not prominent, the application of the closely related 2-nitrobenzenesulfonamides is well-documented and provides a clear blueprint for its potential role. nih.gov In solid-phase synthesis, polymer-supported nitrobenzenesulfonamides serve as key intermediates. nih.gov Typically, a primary amine is immobilized on a solid support and then reacted with a nitrobenzenesulfonyl chloride. The resulting polymer-bound sulfonamide can then undergo various chemical transformations. nih.gov

The nitrobenzenesulfonamide linkage is advantageous because it is stable to a range of reaction conditions but can be cleaved under specific, mild conditions, often using a thiol nucleophile. This strategy is central to the Fukuyama-Mitsunobu and Fukuyama alkylation reactions, which are used to form secondary amines. By analogy, this compound could be employed to build combinatorial libraries of complex amines on a solid support, facilitating high-throughput synthesis and purification.

Table 1: Key Reactions Involving Nitrobenzenesulfonamides in Solid-Phase Synthesis

| Reaction Type | Description | Role of Nitrobenzenesulfonamide |

|---|---|---|

| Fukuyama-Mitsunobu Alkylation | A reaction that forms a secondary amine by alkylating a sulfonamide with an alcohol under Mitsunobu conditions. | The sulfonamide acts as a protected primary amine, which is later deprotected. |

| Fukuyama Alkylation | The alkylation of a sulfonamide using an alkyl halide and a base. | Serves as an amine precursor that allows for N-alkylation. |

| N-Arylation | The coupling of an aryl group to the sulfonamide nitrogen, often via a copper- or palladium-catalyzed reaction. | Functions as a scaffold to introduce aromatic diversity. |

| Rearrangements | Certain polymer-supported benzenesulfonamides can undergo unusual rearrangements to yield diverse and privileged molecular scaffolds. nih.gov | Acts as a key intermediate that facilitates complex chemical transformations. nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

This compound and its close analogs serve as crucial intermediates in the synthesis of high-value, complex organic molecules, particularly in the pharmaceutical sector. The related compound, 2-methyl-5-nitrobenzenesulfonamide (B103893), is a documented reagent in the synthesis of inhibitors for cancer-related enzymes like carbonic anhydrase and in the creation of novel deacetylase inhibitors for anti-tumor therapies. chemicalbook.com